molecular formula C9H9ClN4O B2403123 5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole CAS No. 2413848-47-0

5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole

Cat. No.: B2403123
CAS No.: 2413848-47-0
M. Wt: 224.65
InChI Key: OTQCICDLQPCWKE-LURJTMIESA-N
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Description

5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole is a chemical compound known for its unique structure and properties It is a member of the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 4-chlorophenol with (S)-1-chloro-2-propanol to form the intermediate 4-chlorophenoxypropanol. This intermediate is then reacted with sodium azide under suitable conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like zinc salts to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like DMF and catalysts to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Scientific Research Applications

5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit ion channels or interact with cellular proteins to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole exhibits unique properties due to the presence of the chlorophenoxy group. This group can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[(1S)-1-(4-chlorophenoxy)ethyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c1-6(9-11-13-14-12-9)15-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQCICDLQPCWKE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NNN=N1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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